

A Comprehensive Technical Guide to 4-bromo-N,N-dimethyl-3-nitroaniline

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Compound of Interest

Compound Name: 4-bromo-N,N-dimethyl-3-nitroaniline

Cat. No.: B1331253

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CAS Number: 70076-04-9

This technical guide provides an in-depth overview of **4-bromo-N,N-dimethyl-3-nitroaniline**, catering to researchers, scientists, and professionals in drug development. The document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications as a chemical intermediate.

Compound Identification and Properties

4-bromo-N,N-dimethyl-3-nitroaniline is an aromatic organic compound. Its structure features a benzene ring substituted with a bromo group, a dimethylamino group, and a nitro group. The specific CAS number for this compound is 70076-04-9.[\[1\]](#)[\[2\]](#)

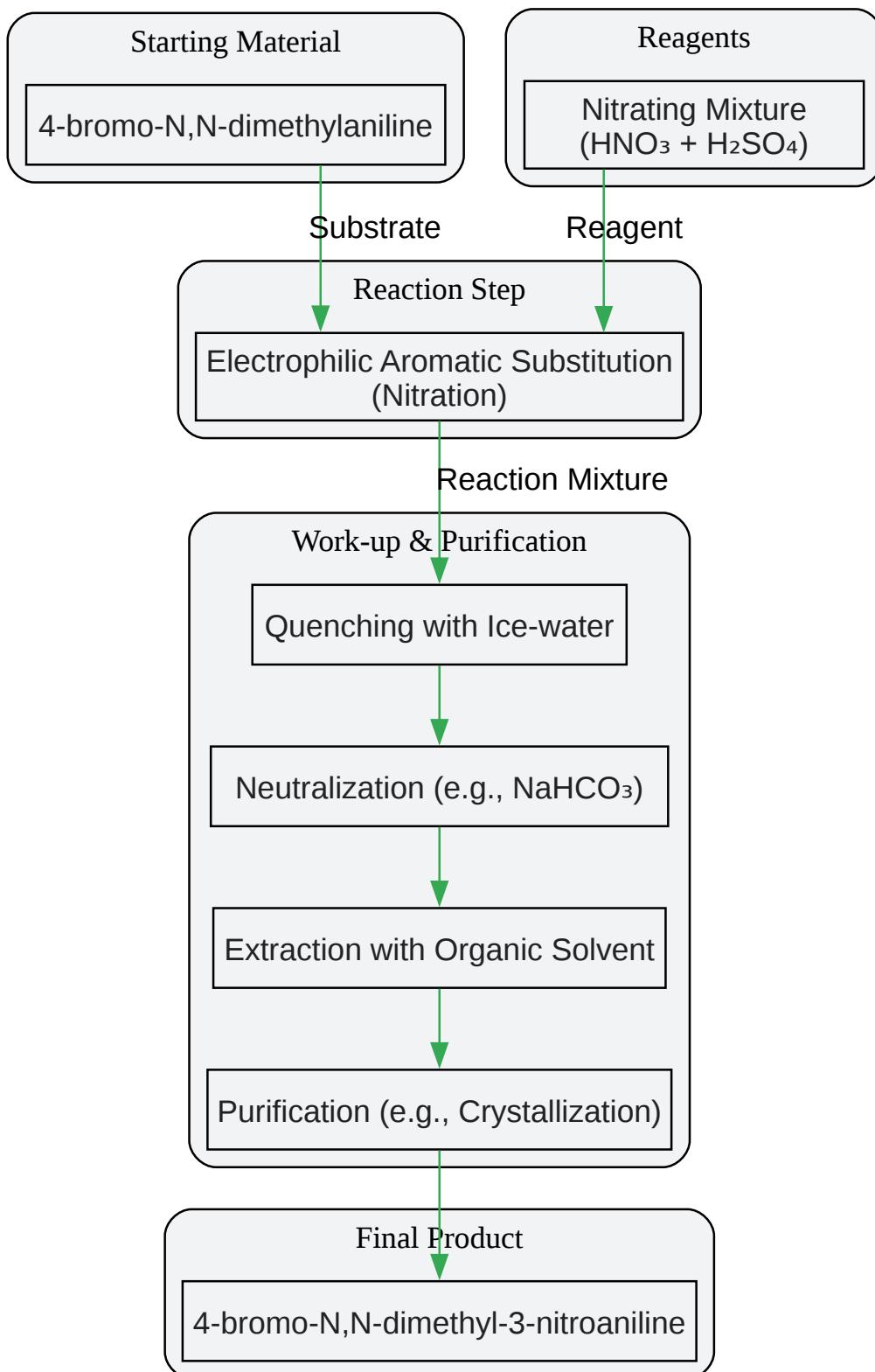
Table 1: Physicochemical Properties of **4-bromo-N,N-dimethyl-3-nitroaniline**

| Property | Value | Source |
|---------------------------------------|---|---------------------|
| CAS Number | 70076-04-9 | [1] |
| Molecular Formula | C ₈ H ₉ BrN ₂ O ₂ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Synonym | N-(4-BROMO-3-NITROPHENYL)-N,N-DIMETHYLAMINE | [1] |
| Topological Polar Surface Area (TPSA) | 46.38 Å ² | [1] |
| LogP (calculated) | 2.4233 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |

Synthesis and Experimental Protocol

While a specific, detailed synthesis for **4-bromo-N,N-dimethyl-3-nitroaniline** is not readily available in the provided literature, a logical and common synthetic route would involve the nitration of the precursor, 4-bromo-N,N-dimethylaniline. The dimethylamino group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the bromine atom, the incoming nitro group would be directed to the ortho positions. Steric hindrance from the dimethylamino group might favor substitution at the position ortho to the bromo group (position 3).

Below is a proposed workflow and a detailed experimental protocol for this synthesis, based on standard procedures for the nitration of aromatic compounds.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)Figure 1: Proposed workflow for the synthesis of **4-bromo-N,N-dimethyl-3-nitroaniline**.

Experimental Protocol: Synthesis of **4-bromo-N,N-dimethyl-3-nitroaniline**

Objective: To synthesize **4-bromo-N,N-dimethyl-3-nitroaniline** via electrophilic nitration of 4-bromo-N,N-dimethylaniline.

Materials:

- 4-bromo-N,N-dimethylaniline
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate or Dichloromethane
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

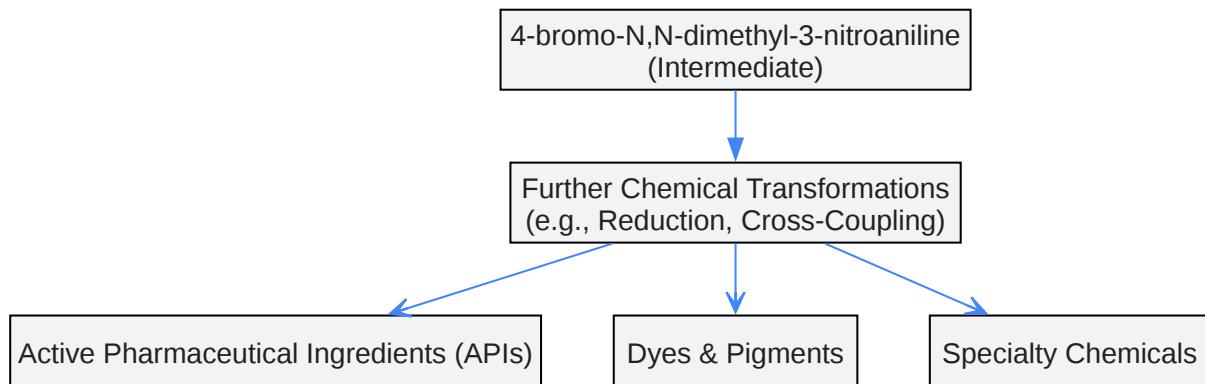
Procedure:

- Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a carefully measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

- Reaction Setup: Dissolve 4-bromo-N,N-dimethylaniline (1 equivalent) in a minimal amount of concentrated sulfuric acid in a round-bottom flask. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.
- Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the aniline derivative over 30-60 minutes. It is critical to maintain the low temperature to prevent over-nitration and side reactions.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.
- Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product, **4-bromo-N,N-dimethyl-3-nitroaniline**.

Potential Applications and Logical Relationships

Given its structure, **4-bromo-N,N-dimethyl-3-nitroaniline** is not typically an end-product but serves as a valuable intermediate in multi-step organic synthesis. The functional groups (bromo, nitro, and dimethylamino) offer multiple reaction sites for further chemical modifications. For instance, the nitro group can be reduced to an amine, and the bromo group can participate in cross-coupling reactions. Such compounds are often key building blocks in the synthesis of pharmaceuticals and dyes.^{[5][6][7]}



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Figure 2: Role as an intermediate in chemical synthesis.

Safety and Handling

No specific safety data sheet (SDS) for **4-bromo-N,N-dimethyl-3-nitroaniline** was found. However, based on the data for structurally similar compounds like 4-bromo-N,N-dimethylaniline and various nitroanilines, a high degree of caution is warranted.[8][9][10] The following table summarizes the likely hazards.

Table 2: Anticipated Hazard Profile

| Hazard Category | Description | Precautionary Measures |
|---------------------|---|--|
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area or fume hood. [9] |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10] |
| Stability | The product is expected to be stable under normal conditions. | Avoid incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] |
| Handling | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9] | |

Signaling Pathways

There is no information available in the provided search results to suggest that **4-bromo-N,N-dimethyl-3-nitroaniline** is directly involved in specific biological or signaling pathways. As a synthetic intermediate, it is not expected to have well-characterized biological activity itself but is used to construct larger, potentially bioactive molecules. Therefore, no signaling pathway diagram can be provided.

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